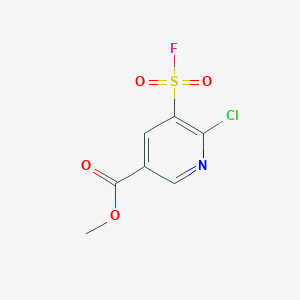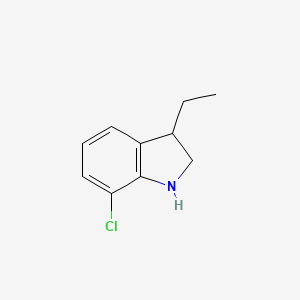
7-Chloro-3-ethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-ethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a chlorine atom at the 7th position and an ethyl group at the 3rd position, exhibits unique chemical and biological properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions. For instance, using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the synthesis on a larger scale .
化学反应分析
Types of Reactions: 7-Chloro-3-ethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Particularly electrophilic substitution due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) for chlorination reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
科学研究应用
7-Chloro-3-ethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 7-Chloro-3-ethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the specific application and the biological system involved .
相似化合物的比较
Indole: The parent compound, lacking the chlorine and ethyl substituents.
7-Chloroindole: Similar but without the ethyl group.
3-Ethylindole: Similar but without the chlorine atom.
Uniqueness: 7-Chloro-3-ethyl-2,3-dihydro-1H-indole is unique due to the combined presence of both chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler counterparts .
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
7-chloro-3-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12ClN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3 |
InChI 键 |
GZHKJLJUTWXKPB-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNC2=C1C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


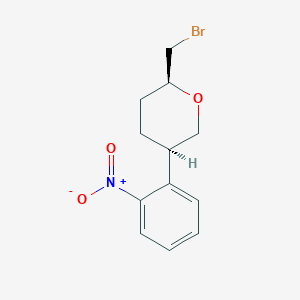
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
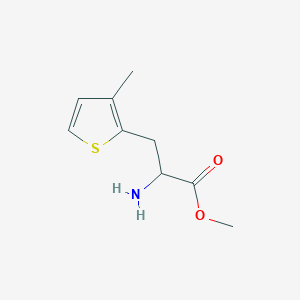
![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
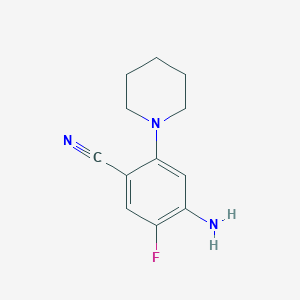

![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)
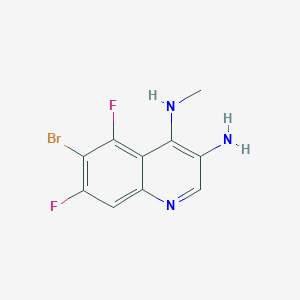
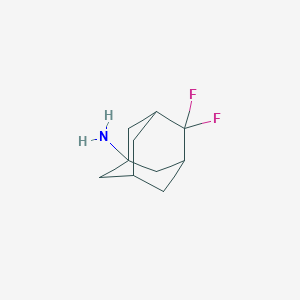
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)
